molecular formula C8H10ClNO B12568547 5-Chloro-2-(ethylamino)phenol CAS No. 193958-71-3

5-Chloro-2-(ethylamino)phenol

Cat. No.: B12568547
CAS No.: 193958-71-3
M. Wt: 171.62 g/mol
InChI Key: QABHYOIAINXVGQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylamino)phenol: is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the 5-position and an ethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with ethylamine under reducing conditions to replace the nitro group with an ethylamino group . The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas or a metal catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Halogens (e.g., bromine, iodine), Lewis acids (e.g., aluminum chloride).

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

Chemistry: 5-Chloro-2-(ethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the manufacture of polymers and resins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

193958-71-3

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-chloro-2-(ethylamino)phenol

InChI

InChI=1S/C8H10ClNO/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,10-11H,2H2,1H3

InChI Key

QABHYOIAINXVGQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

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